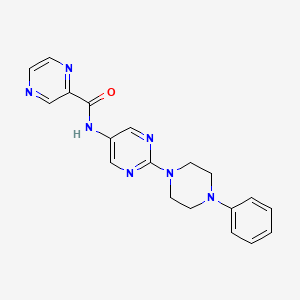

N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide” is a compound that has been studied for its potential use in the treatment of Alzheimer’s disease (AD) . It belongs to a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that have been designed and synthesized as acetylcholinesterase inhibitors (AChEIs) .

Synthesis Analysis

The compound is part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis process involves the design of these compounds as acetylcholinesterase inhibitors (AChEIs) .Molecular Structure Analysis

The molecular structure of this compound has been studied using molecular docking . This compound has been confirmed as a selective AChE inhibitor through these studies .Chemical Reactions Analysis

The compound has been evaluated for its bioactivities using the Ellman’s method . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Scientific Research Applications

- Tumor Suppression : Studies have shown that lead piperazines possess potent antiproliferative activity against various tumors, including colon, prostate, breast, lung, and leukemia. Some compounds suppress and eliminate experimental tumors in animal models .

Antiproliferative Activity

DPPH Scavenging, Analgesic, and Anti-inflammatory Properties

Mechanism of Action

Target of Action

The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .

Mode of Action

This compound acts as an inhibitor of AChE , preventing the enzyme from breaking down acetylcholine in the synaptic cleft . This results in an increased concentration of acetylcholine, enhancing cholinergic neurotransmission . The compound exhibits both competitive and non-competitive inhibition against AChE .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory . The increased level of acetylcholine due to AChE inhibition can enhance these cognitive functions .

Pharmacokinetics

The effectiveness of the compound as an ache inhibitor suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of AChE leads to an increase in acetylcholine levels, which can alleviate symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease . The compound’s potent inhibitory activity against AChE suggests that it could be considered as a lead compound for the development of Alzheimer’s disease drugs .

properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O/c27-18(17-14-20-6-7-21-17)24-15-12-22-19(23-13-15)26-10-8-25(9-11-26)16-4-2-1-3-5-16/h1-7,12-14H,8-11H2,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDGJXIDJZXHOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thieno[2,3-d]pyrimidin-4-yl)-1-naphthamide](/img/structure/B2389121.png)

![(E)-2-cyano-N-(2,6-dimethylphenyl)-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2389124.png)

![N-(2,4-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2389135.png)

![Methyl 2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfone](/img/structure/B2389138.png)

![1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)sulfonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2389140.png)

![N,N,4-trimethyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxamide](/img/structure/B2389143.png)